molecular formula C24H31N3O5S B2952996 N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 896288-42-9

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2952996
CAS No.: 896288-42-9
M. Wt: 473.59
InChI Key: ZXXLFCRQDJXYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H31N3O5S and its molecular weight is 473.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

  • Research on dimethyl(pyridin-2-yl)sulfonium based oxime, designed to reverse the aging process of organophosphorus inhibited acetylcholinesterase (AChE), used quantum chemical methods and steered molecular dynamics (SMD) simulation. The compound showed potential to reactivate aged AChE-OP adduct, an important aspect in neurochemical research (Chandar, Lo, & Ganguly, 2014).

Synthesis and Properties of Novel Compounds

  • In a study on the synthesis of dimethyl sulfomycinamate, a key component of thiopeptide antibiotics, a multistep process involving Bohlmann-Rahtz heteroannulation was employed. This research contributes to the field of antibiotic synthesis and modification (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).

Development of Radiolabelled Compounds for Receptor Imaging

  • Studies on the development of radiolabelled nonpeptide angiotensin II antagonists, such as [11C]L-159,884, involve complex synthesis processes. These compounds are used in molecular imaging, particularly in studying the AT1 receptor (Hamill et al., 1996).

Fluorinated Polyamides for Industrial Applications

  • Research on the synthesis of fluorinated polyamides containing pyridine and sulfone moieties for industrial applications, like the creation of materials with specific thermal and mechanical properties, is another area of application (Liu et al., 2013).

Molecular Interaction Studies

  • Investigation of the molecular interaction of specific compounds with receptors, such as the CB1 cannabinoid receptor, is crucial in drug design and pharmacological research. Such studies often employ molecular orbital methods and conformational analysis (Shim et al., 2002).

Properties

IUPAC Name

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-17-6-7-18(2)22(15-17)33(30,31)27-14-4-5-20(27)16-26-24(29)23(28)25-13-12-19-8-10-21(32-3)11-9-19/h6-11,15,20H,4-5,12-14,16H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXLFCRQDJXYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.